4-Bromo-N-(2-pyrrolidin-1-yl-ethyl)-benzamide

Description

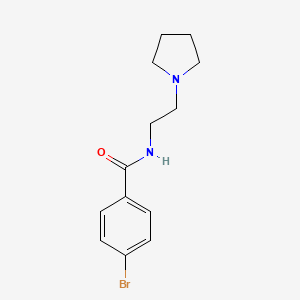

4-Bromo-N-(2-pyrrolidin-1-yl-ethyl)-benzamide is a benzamide derivative characterized by a brominated aromatic ring and a pyrrolidine-containing ethylamine side chain. Its molecular formula is C₁₃H₁₆BrN₂O, with a molecular weight of 311.22 g/mol . The compound’s structure features a planar amide group (-C(=O)-NH-) linking the 4-bromophenyl moiety to the 2-pyrrolidin-1-yl-ethyl substituent.

Properties

IUPAC Name |

4-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c14-12-5-3-11(4-6-12)13(17)15-7-10-16-8-1-2-9-16/h3-6H,1-2,7-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXLJUCHPKCHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-pyrrolidin-1-yl-ethyl)-benzamide typically involves the following steps:

Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom onto the benzene ring.

Alkylation: The brominated benzamide is then subjected to alkylation with 2-pyrrolidin-1-yl-ethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-pyrrolidin-1-yl-ethyl)-benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 4-azido-N-(2-pyrrolidin-1-yl-ethyl)-benzamide.

Scientific Research Applications

4-Bromo-N-(2-pyrrolidin-1-yl-ethyl)-benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific receptors or enzymes.

Material Science: The compound can be used as a building block in the synthesis of advanced materials with unique properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-pyrrolidin-1-yl-ethyl)-benzamide involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide

- Structural Difference : A fluorine atom at the ortho position of the benzamide ring.

- Synthesis : Prepared via coupling of 4-bromo-2-fluorobenzoic acid with 2-pyrrolidin-1-yl-ethylamine.

- Properties: Improved lipophilicity (logP ~2.8) compared to the non-fluorinated parent compound.

- Applications : Investigated in kinase inhibition studies due to enhanced electronic effects from fluorine .

4-Bromo-N-(2-piperidin-1-yl-ethyl)-benzamide

- Structural Difference : Piperidine replaces pyrrolidine in the side chain.

- Impact : Increased steric bulk and altered hydrogen-bonding capacity. Piperidine’s six-membered ring reduces conformational flexibility compared to pyrrolidine.

- Crystallography : Exhibits triclinic packing (space group P1) with intermolecular N–H···O hydrogen bonds .

Benzamides with Aromatic Amine Substituents

4-Bromo-N-(2-nitrophenyl)-benzamide

- Structure : The amine side chain is replaced by a 2-nitrophenyl group.

- Crystal Data : Triclinic system (P1), a = 3.8338 Å, b = 12.6784 Å, c = 24.918 Å, α = 81.875°, β = 88.386°, γ = 85.460° .

- Hydrogen Bonding : Forms sheets via O–H···O and N–H···O interactions, contrasting with the helical packing in pyrrolidine derivatives .

4-Bromo-N-(2-hydroxyphenyl)-benzamide

- Key Feature : A hydroxyl group at the ortho position of the aniline moiety.

- Biological Activity: Demonstrates antiprotozoal activity (IC₅₀ = 1.2 µM against Trypanosoma cruzi) due to hydrogen-bond-mediated target binding .

- Crystal Packing : Stabilized by O–H···O and N–H···O bonds, forming edge-fused R₃³(17) and R₃²(9) motifs .

Fluorinated Benzamide Derivatives

4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)

- Spectral Data : $^1$H NMR (CDCl₃) δ 2.45–2.49 (s, 3H), 7.57–7.74 (m, 4H); GC-MS: m/z = 310 (M⁺) .

- Applications : Explored as a kinase inhibitor scaffold due to pyridine’s metal-coordinating ability .

Thiophene- and Sulfonamide-Modified Analogs

4-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

- Structure: Incorporates a tetrahydrobenzothiophene ring with a cyano group.

4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

- Activity : Targets apoptotic pathways in cancer (EC₅₀ = 0.8 µM) via fluorobenzamide’s electron-withdrawing effects .

Tabulated Comparison of Key Compounds

Biological Activity

4-Bromo-N-(2-pyrrolidin-1-yl-ethyl)-benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a pyrrolidine moiety, has been studied for its interactions with various biological targets, particularly in the context of cancer treatment and other proliferative diseases.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a benzamide core with bromine substitution at the para position relative to the amide group and a pyrrolidine ring that enhances its biological activity.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C₁₃H₁₆BrN₂O |

| Molecular Weight | 298.19 g/mol |

| Functional Groups | Amide, Aromatic, Halogen |

| Substituents | Bromine at para position, Pyrrolidine |

The biological activity of this compound primarily involves its role as an inhibitor of specific kinases. Kinases are crucial in cell signaling pathways that regulate cell proliferation and survival. The compound's mechanism likely interferes with these pathways, making it a candidate for treating conditions such as cancer.

Key Biological Targets

Research indicates that this compound interacts with various kinases involved in tumor growth and progression. For example:

- Phosphodiesterase 10A (PDE10A) : Inhibition of this enzyme can lead to altered signaling pathways associated with neurodegenerative diseases.

- Cyclin-dependent kinases (CDKs) : Targeting these kinases may result in cell cycle arrest and apoptosis in cancer cells.

Biological Activity Studies

Several studies have assessed the biological activity of this compound. The following findings summarize its effects on various cell lines:

Table 2: Summary of Biological Activity Studies

Case Studies

Case Study 1: In Vivo Efficacy

In an animal model study, administration of this compound resulted in reduced tumor size and improved survival rates in mice bearing xenografted tumors. The study highlighted the compound's potential as a therapeutic agent against solid tumors.

Case Study 2: Mechanistic Insights

A mechanistic study revealed that treatment with this compound led to decreased phosphorylation of key signaling proteins involved in the MAPK pathway, indicating its role in modulating critical cellular processes related to growth and differentiation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.